molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol CAS No. 362512-81-0

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Número de catálogo B1662611
Número CAS: 362512-81-0
Peso molecular: 297.4 g/mol
Clave InChI: FYGREZKTJIXWIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(N-(3’-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol”, also known as TC 1, is a novel σ-receptor ligand . It is derived from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane .


Molecular Structure Analysis

The molecular formula of this compound is C19H20FNO . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20FNO) and its derivation from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane . Additional properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Receptor Interaction Studies

Trishomocubane analogues like N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol have been evaluated for their interactions with sigma (σ) receptor subtypes. These compounds exhibit high affinity and selectivity for σ1 and σ2 receptor subtypes, demonstrating potential as tools in studying receptor functions and drug development (Liu et al., 2007).

Modulation of Locomotor Activity

These analogues have been found to modulate locomotor activity in animal models. Specific compounds can either inhibit or stimulate locomotor activity, depending on their interaction with different σ receptor subtypes. For instance, one analogue demonstrated dose-related inhibition in spontaneous locomotor activity, while another produced a stimulant effect (Liu et al., 2007).

Binding Affinity and Selectivity

Research has been focused on understanding the structural requirements that influence σ binding of functionalized trishomocubanes. Studies have revealed that fluorine substitution in specific positions is favored for σ2 selectivity, which is important for developing more potent σ ligands (Liu et al., 1999).

Neurotransmitter Release Studies

Trishomocubane analogues have also been studied for their effects on neurotransmitter release, particularly dopamine, from brain slices. Selected compounds significantly enhanced amphetamine-stimulated dopamine release, suggesting a potential role as σ2-receptor agonists in functional studies (Liu et al., 2001).

Pharmacophore Development

A series of N-substituted analogues were synthesized and subjected to binding assays at σ receptors. This facilitated the generation of a σ1 receptor pharmacophore, enabling the rational design of increasinglyselective and potent σ1 ligands. Such pharmacophores are instrumental in probing σ1 receptor function and developing targeted therapeutic agents (Banister et al., 2012).

Comparison of Binding Parameters in Different Species

Comparisons of binding parameters of σ1 and σ2 binding sites in different species' brain membranes using trishomocubanes have been conducted. These studies help in understanding the interspecies differences in σ receptor binding and guide the development of selective σ2 receptor ligands (Nguyen et al., 1996).

Examination of Subtype Selectivity

Research into the structural variations of trishomocubane analogues has been conducted to improve binding at σ receptors. The findings from these studies have implications for the development of compounds with varied affinities and subtype selectivity for σ receptors, which is crucial for targeted drug discovery (Liu et al., 2001).

Potential Application in Parkinson's Disease

The effects of trishomocubane compounds, including N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecan-3-ol, have been studied in animal models of Parkinson's disease. These studies provide insights into the potential therapeutic applications of these compounds in neurodegenerative diseases (Dijk et al., 2008).

Propiedades

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGREZKTJIXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 2
Reactant of Route 2
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 3
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 4
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 5
Reactant of Route 5
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 6
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Citations

For This Compound
2
Citations
X Liu, SD Banister, MDJ Christie, R Banati… - European journal of …, 2007 - Elsevier
Trishomocubane analogues TC1 (N-(3′-fluorophenyl)ethyl-4-azahexacyclo [5.4.1.0 .0 3,10 .0 .0 8,11 ]dodecan-3-ol) and TC4 (N-(3′-fluorophenyl)methyl-4-azahexacyclo [5.4.1.0 .0 3,…
Number of citations: 28 www.sciencedirect.com
A van Dijk, C Johnston, H Allbutt, M Kassiou… - Behavioural brain …, 2008 - Elsevier
Whilst dopamine replacement improves cardinal features of Parkinson's disease, chronic levodopa administration is associated with dose-related side effects and not all symptoms are …
Number of citations: 14 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.